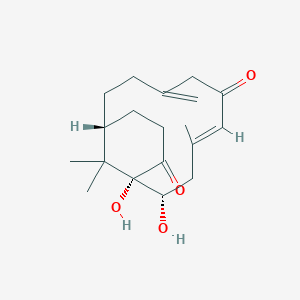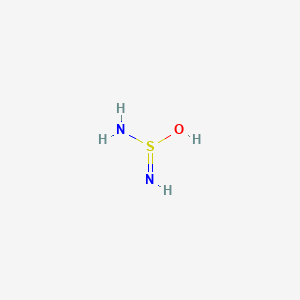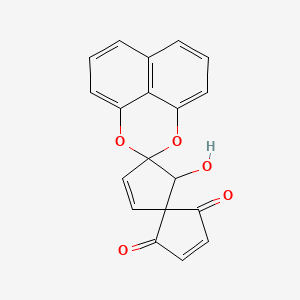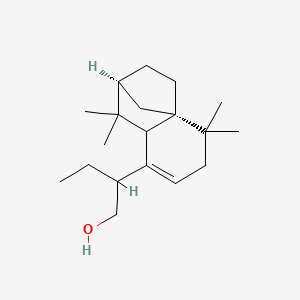
5-(1-Hydroxybutan-2-yl)isolongifol-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-hydroxybutan-2-yl)isolongifol-4-ene is an isolongifolane sesquiterpenoid.
Aplicaciones Científicas De Investigación
Chemical Compound Research
- A study by Zhang et al. (2009) discusses the isolation and structural determination of various compounds, including 3-hydroxybutan-2-yl 2-hydroxy-3-phenylpropanoate, from the fungus Nigrospora sphaerica. The structural determination was based on chemical and spectroscopic methods, contributing to the field of natural product chemistry and potential bioactive compounds (Zhang et al., 2009).
Chemical Decomposition and Isomerization
- Awan et al. (2010) explored the decomposition and isomerization reactions of the 5-methylhex-1-yl radical, which shares a structural resemblance with the compound of interest. The study provides insights into the kinetics and reaction mechanisms of such radicals, potentially relevant for understanding similar compounds (Awan et al., 2010).
Synthesis and Biological Activity
- Benedetti et al. (2002) described a stereoselective synthesis route for hydroxyethylene dipeptide isosteres based on the 1,4-diamino-2-hydroxybutane structure, demonstrating methods for synthesizing complex molecules that could be structurally related or offer synthetic pathways pertinent to the compound (Benedetti et al., 2002).
Propiedades
Nombre del producto |
5-(1-Hydroxybutan-2-yl)isolongifol-4-ene |
|---|---|
Fórmula molecular |
C19H32O |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
2-[(1S,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-4-enyl]butan-1-ol |
InChI |
InChI=1S/C19H32O/c1-6-13(12-20)15-8-9-17(2,3)19-10-7-14(11-19)18(4,5)16(15)19/h8,13-14,16,20H,6-7,9-12H2,1-5H3/t13?,14-,16?,19-/m0/s1 |
Clave InChI |
DJQHGOGCJXFILM-UOQGFUMSSA-N |
SMILES isomérico |
CCC(CO)C1=CCC([C@]23C1C([C@H](C2)CC3)(C)C)(C)C |
SMILES canónico |
CCC(CO)C1=CCC(C23C1C(C(C2)CC3)(C)C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



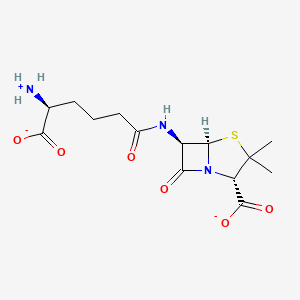
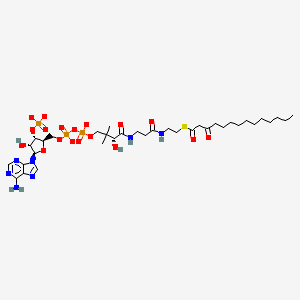
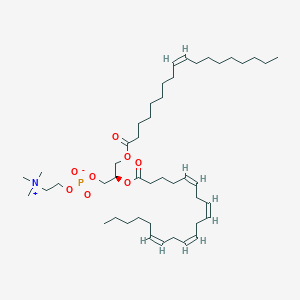
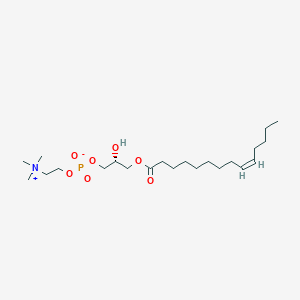
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
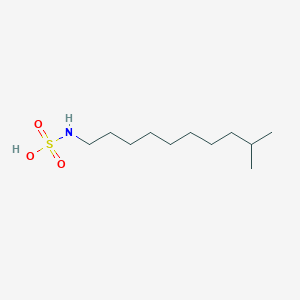
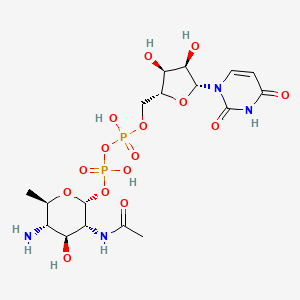
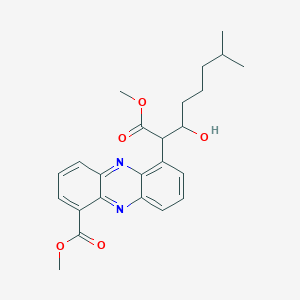
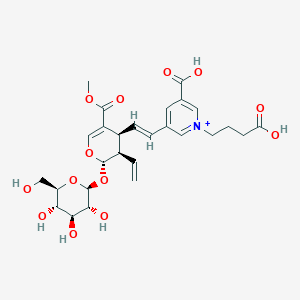
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)

